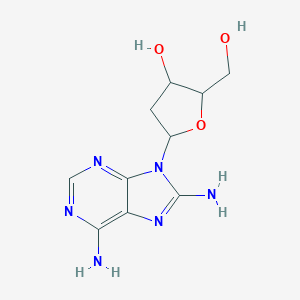

8-Amino-2'-deoxyadenosine

描述

Structure

3D Structure

属性

IUPAC Name |

5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQCCEUMCUSZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928321 | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-imino-8,9-dihydro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13389-09-8 | |

| Record name | NSC101167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-8-imino-8,9-dihydro-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 8 Amino 2 Deoxyadenosine

Crafting the Core: Synthetic Pathways to 8-Amino-2'-deoxyadenosine

The creation of this compound can be achieved through several synthetic routes, each with its own set of advantages and challenges. These methods primarily start from the naturally occurring nucleoside, 2'-deoxyadenosine (B1664071), and involve a series of chemical transformations to introduce the desired amino functionality.

The Step-by-Step Approach: Multi-Step Synthesis from 2'-Deoxyadenosine

A well-established and reliable method for synthesizing this compound involves a multi-step sequence starting from 2'-deoxyadenosine. This classical approach can be broken down into three key stages:

Bromination: The initial step involves the bromination of 2'-deoxyadenosine, typically using bromine in an acetic acid and sodium acetate (B1210297) buffer. This reaction selectively introduces a bromine atom at the 8-position of the purine (B94841) ring, yielding 8-bromo-2'-deoxyadenosine (B120125). nih.gov

Azide (B81097) Displacement: The bromine atom is then displaced by an azide group through a nucleophilic substitution reaction. This is commonly achieved by treating the brominated precursor with sodium azide in a suitable solvent like N,N-dimethylformamide. nih.gov

Catalytic Hydrogenation: The final step is the reduction of the 8-azido group to an amino group. This transformation is typically carried out via catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. researchgate.net This process efficiently converts 8-azido-2'-deoxyadenosine (B140859) into the target molecule, this compound. researchgate.net

A More Direct Path: Conversion from 8-Azido-2'-deoxyadenosine

Researchers have also explored more direct methods for the synthesis of this compound. One such approach focuses on the direct conversion of 8-azido-2'-deoxyadenosine to the final product. It has been discovered that 8-azido-2'-deoxyadenosine can be unexpectedly converted to this compound in excellent yields when treated with aqueous solutions of ammonia (B1221849) or primary and secondary amines. tandfonline.comnih.gov This finding presents a convenient and efficient alternative to the catalytic hydrogenation step. tandfonline.comnih.gov

Building Blocks for Life's Code: Preparing Phosphoramidites for Oligonucleotide Synthesis

To incorporate this compound into a growing DNA chain during solid-phase synthesis, it must first be converted into a phosphoramidite (B1245037) building block. researchgate.net This involves protecting the reactive functional groups to prevent unwanted side reactions and then introducing a phosphitylating agent.

Shielding the Amine: Aminoprotection Strategies

The exocyclic amino group at the 8-position, as well as the primary amino group at the 6-position of the adenine (B156593) ring, must be protected before phosphitylation. A common strategy involves the use of a dimethylformamidine (dmf) protecting group. researchgate.net Reacting this compound with dimethylaminoformamide dimethylacetal results in the formation of the protected nucleoside in high yield. researchgate.net This protected intermediate is stable enough for purification via silica (B1680970) gel chromatography. researchgate.net

Ready for Assembly: Phosphitylation for Solid-Phase Synthesis

With the amino groups protected, the next step is the phosphitylation of the 3'-hydroxyl group of the deoxyribose sugar. This is a crucial step for enabling the nucleoside to be used in automated DNA synthesizers. The standard procedure involves reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA). atdbio.com This reaction introduces the phosphoramidite moiety, which is essential for the coupling reaction during oligonucleotide synthesis. atdbio.comtwistbioscience.com The resulting phosphoramidite is then purified and ready for use in solid-phase synthesis. atdbio.com

The Final Unveiling: Optimizing Deprotection of Modified Oligonucleotides

After the oligonucleotide has been synthesized with the incorporated this compound, the protecting groups must be removed to yield the final, functional DNA molecule. The deprotection process must be carefully optimized to ensure complete removal of all protecting groups without damaging the oligonucleotide itself.

Standard deprotection procedures often involve treatment with concentrated aqueous ammonia. atdbio.com However, for oligonucleotides containing sensitive modifications like this compound, milder conditions may be necessary to prevent degradation. One common method involves treating the oligonucleotide-bound solid support with aqueous ammonia (32%) containing 0.1 M dithiothreitol (B142953) (DTT) at 55°C for 16 hours. researchgate.net

| Reagent/Condition | Temperature | Duration | Efficacy | Reference |

| Aqueous Ammonia (32%) with 0.1 M DTT | 55°C | 16 hours | Standard method for 8-amino-dA modified oligonucleotides | researchgate.net |

| Aqueous Ammonium (B1175870) Hydroxide/Aqueous Methylamine (AMA) | 65°C | 5-10 minutes | UltraFAST deprotection | glenresearch.comglenresearch.com |

| Potassium Carbonate (0.05 M) in Methanol (B129727) | Room Temperature | 4 hours | UltraMILD deprotection for sensitive oligonucleotides | glenresearch.com |

| tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | Alternative for sensitive modifications | glenresearch.com |

Site Specific Integration of 8 Amino 2 Deoxyadenosine into Oligonucleotides and Nucleic Acid Architectures

Methodologies for Introducing 8-Amino-2'-deoxyadenosine into Oligomeric DNA

The primary and most widely adopted method for the site-specific integration of this compound into oligonucleotides is through solid-phase chemical synthesis using the phosphoramidite (B1245037) method. nih.govwikipedia.org This approach allows for the precise, step-by-step assembly of a desired nucleic acid sequence on a solid support. wikipedia.org

The key to this process is the synthesis of a protected phosphoramidite derivative of this compound. nih.govresearchgate.net The synthesis of this building block typically involves several steps:

Preparation of this compound : This is often achieved through the bromination of 2'-deoxyadenosine (B1664071), followed by an azide (B81097) displacement and subsequent catalytic hydrogenation to yield the 8-amino derivative. researchgate.net

Protection of Reactive Groups : To prevent unwanted side reactions during oligonucleotide synthesis, the reactive amino groups of the nucleobase and the hydroxyl groups of the deoxyribose sugar must be protected. The exocyclic amino group at the 6-position and the newly introduced amino group at the 8-position are commonly protected with groups like dimethylformamidine (dmf). researchgate.net The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise addition of nucleotides. biosyn.com

Phosphitylation : The final step in preparing the phosphoramidite monomer is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. researchgate.net

Once the protected this compound phosphoramidite is obtained, it can be used in an automated DNA synthesizer. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

| Step | Reagent/Condition | Purpose |

| 1. Detritylation (Deblocking) | A weak acid (e.g., trichloroacetic acid) | Removes the DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain, preparing it for the next coupling reaction. ulaval.ca |

| 2. Coupling | The phosphoramidite monomer and an activator (e.g., tetrazole) | The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain. wikipedia.orgulaval.ca |

| 3. Capping | An acetylating agent (e.g., acetic anhydride) | Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants (shorter, incorrect sequences). ulaval.ca |

| 4. Oxidation | An oxidizing agent (e.g., iodine in the presence of water) | The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester linkage. wikipedia.orgulaval.ca |

This cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final product. researchgate.net

While less common for site-specific incorporation of this particular modification, enzymatic methods using DNA polymerases can, in principle, be employed to incorporate modified nucleotides into DNA. nih.govffame.org This would require the corresponding this compound triphosphate (8-amino-dATP). The efficiency and fidelity of incorporation would be highly dependent on the specific DNA polymerase used, as many polymerases have stringent requirements for their substrates. mdpi.com

Challenges and Advancements in Homogenous Oligomer Preparation

The synthesis of homogenous oligonucleotides containing modified bases like this compound presents several challenges that can affect the purity and yield of the final product. exactmer.com

Challenges in Oligonucleotide Synthesis:

| Challenge | Description |

| Coupling Efficiency | The coupling efficiency at each step of the synthesis is critical. Even a small decrease in efficiency can lead to a significant accumulation of shorter, failure sequences, especially for longer oligonucleotides. ulaval.ca |

| Side Reactions | The chemical complexity of modified nucleosides can sometimes lead to side reactions during the synthesis cycle or during the final deprotection step, resulting in impurities. |

| Depurination | The glycosidic bond of purine (B94841) nucleosides can be susceptible to cleavage under the acidic conditions of the detritylation step, leading to chain scission. researchgate.net |

| Purification | The final product is a mixture of the full-length oligonucleotide and shorter failure sequences. Purification, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), is necessary to isolate the desired homogenous product. biosyn.combiosyn.com This can be challenging, especially for longer oligonucleotides where the separation of the desired product from closely related impurities is difficult. |

| Sequence Complexity | Repetitive sequences or those with high GC content can be more difficult to synthesize accurately due to the potential for secondary structure formation on the solid support, which can hinder reagent access. exactmer.com |

Advancements in Homogenous Oligomer Preparation:

Continuous advancements in oligonucleotide synthesis technology have helped to mitigate these challenges:

| Advancement | Description |

| Improved Coupling Reagents and Protocols | The development of more efficient activators and optimized coupling protocols has led to higher coupling efficiencies, minimizing the formation of failure sequences. girindus.com |

| Novel Protecting Groups | The use of alternative protecting groups that can be removed under milder conditions can reduce the incidence of side reactions and depurination. |

| Advanced Solid Supports | Innovations in solid support materials with better swelling properties and higher loading capacities have improved synthesis efficiency and product purity. girindus.com |

| Enhanced Purification Techniques | Improvements in chromatographic techniques, such as the use of more selective stationary phases and optimized elution conditions, have enhanced the resolution and purity of the final oligonucleotide products. |

| Automation and High-Throughput Synthesis | Fully automated DNA synthesizers provide precise control over reaction conditions, leading to more consistent and reliable synthesis outcomes. wikipedia.orgthermofisher.com |

These advancements have made the synthesis of high-purity, homogenous oligonucleotides containing this compound and other modifications more routine and accessible for a wide range of research and therapeutic applications.

Biophysical and Structural Characterization of 8 Amino 2 Deoxyadenosine Modified Nucleic Acids

Modulatory Effects on Duplex and Triplex (Triple Helix) DNA Stability

The introduction of an amino group at the C8 position of 2'-deoxyadenosine (B1664071) instigates significant alterations in the stability of nucleic acid structures, with a particularly pronounced effect on triple helical formations.

Research has consistently demonstrated that the substitution of adenine (B156593) with 8-aminoadenine leads to a strong preferential stabilization of DNA triple helices over their duplex counterparts. nih.govnih.govoup.com This stabilization is significant, with studies reporting an increase in the melting temperature (Tm) of 5–8°C per substitution within a triple helix. oup.com This enhanced stability is a key feature that distinguishes 8-Amino-2'-deoxyadenosine-modified oligonucleotides. nih.govnih.govoup.com The modification's ability to bolster triplex formation is of considerable interest for potential applications in antigene strategies and as diagnostic tools. nih.gov

| Effect of this compound on Nucleic Acid Stability | |

| Structure | Observed Effect |

| Duplex DNA | Minimal to no significant stabilization. oup.com |

| Triplex DNA | Strong preferential stabilization. nih.govnih.govoup.com |

| Melting Temperature (Tm) Increase per Substitution in Triplex | 5–8°C oup.com |

The stabilizing influence of the 8-amino group is rooted in its capacity to form an additional hydrogen bond in the Hoogsteen base pairing arrangement characteristic of triple helices. genelink.combiosyn.com In a standard T·A-T triad, the thymine (B56734) of the third strand forms two Hoogsteen hydrogen bonds with the adenine of the Watson-Crick duplex. The introduction of the 8-amino group on deoxyadenosine (B7792050) allows for the formation of a third hydrogen bond, thereby strengthening the interaction within the major groove. genelink.comalmerja.com

A novel reverse Hoogsteen base-pairing mode between this compound and 2'-deoxythymidine has also been identified in solution, which may have important implications for the design of new duplex and triplex structures. nih.gov

Standard DNA triple helices, particularly those involving C·G-C+ triads, are typically stable only under acidic pH conditions. nih.govoup.comnih.gov This is because the cytosine in the third strand requires protonation to form the necessary Hoogsteen hydrogen bonds with guanine. nih.gov However, the incorporation of this compound into triplex-forming oligonucleotides (TFOs) circumvents this limitation. nih.govoup.com

Oligonucleotides containing this modification can form highly stable triple helical structures even at neutral pH. nih.govnih.govoup.comgenelink.com This property is of significant practical importance for potential in vivo applications, which require stability under physiological pH conditions (typically around 7.3-7.4). genelink.com

| pH Dependence of Triple Helix Stability | |

| Unmodified Oligonucleotides | Stable at acidic pH. nih.govoup.com |

| This compound-Modified Oligonucleotides | Stable at neutral pH. nih.govnih.govoup.com |

The 8-amino modification also exerts a significant stabilizing effect on parallel-stranded DNA duplexes that adopt a Hoogsteen base pairing motif. nih.gov The substantial stabilization observed upon substituting with 8-amino derivatives of purines is consistent with a Hoogsteen pairing model, providing further evidence for this structural arrangement. nih.gov This finding suggests that this compound can be a valuable tool for designing and stabilizing non-canonical DNA structures, including those intended for antigene and antisense applications. nih.gov

Computational Biophysical Chemistry Approaches

Computational methods have been instrumental in elucidating the underlying principles governing the stabilizing effects of this compound.

Theoretical calculations, including quantum mechanics (QM) and molecular dynamics (MD) simulations, have been employed to analyze the base pairing properties of this compound. nih.govnih.govoup.com These computational studies were among the first to predict the strong preferential stabilization of the triplex over the duplex when adenine is replaced by its 8-amino counterpart. nih.govoup.comresearchgate.net

MD simulations coupled with thermodynamic integration (MD/TI) have been used to quantify the stabilizing effects of the 8-amino group. oup.comnih.gov These calculations have corroborated experimental findings, confirming the large stabilization of parallel-stranded helices upon 8-amino substitution. nih.gov Furthermore, MD simulations have shown that the incorporation of 8-amino-purines does not introduce dramatic structural changes in either the duplex or the triplex, indicating that the modification is well-accommodated within the helical structure. nih.gov These computational approaches provide a detailed, atomistic view of the energetic and structural consequences of this modification, complementing experimental data and guiding the design of novel nucleic acid-based technologies.

Thermodynamic Integration Techniques for Stability Predictions

Research indicates that the introduction of an amino group at the C8 position of adenine significantly influences the stability of both double and triple helices. researchgate.net Theoretical studies have consistently shown a strong preferential stabilization of parallel-stranded DNA duplexes and triplexes upon the incorporation of this compound. researchgate.net This stabilization is attributed to favorable energetic contributions from the 8-amino group. In the context of triple helices, calculations predict a more pronounced stabilization effect compared to duplex structures when adenine is replaced by 8-aminoadenine. researchgate.net The presence of 8-aminoadenine and its counterpart, 8-aminoguanine, has been shown to stabilize parallel duplex structures. researchgate.net

Table 1: Predicted Stability Changes upon this compound (8-amino-dA) Incorporation

| Nucleic Acid Structure | Predicted Effect of 8-amino-dA | Rationale |

| Parallel-Stranded Duplex | Strong Stabilization | Favorable energetic contributions from the 8-amino group. |

| Triple Helix | Strong Preferential Stabilization | Enhanced stabilization compared to duplexes due to optimized hydrogen bonding geometry. |

| Anti-Parallel Duplex | Context-Dependent | The effect can vary depending on the specific sequence and base pairing partner. |

Experimental Structural Elucidation via Spectroscopic Methods

A variety of spectroscopic techniques are instrumental in elucidating the structural and biophysical properties of nucleic acids modified with this compound. These experimental methods provide empirical data that complements and validates theoretical predictions.

UV Spectroscopy for Hybridization and Conformation

UV spectroscopy is a fundamental technique used to assess the thermal stability and hybridization behavior of oligonucleotides containing this compound. By monitoring the change in UV absorbance at a specific wavelength (typically 260 nm) as a function of temperature, a melting curve is generated. The midpoint of this transition, known as the melting temperature (Tm), is a direct measure of the duplex or triplex stability.

The incorporation of this compound has been shown to affect the thermal stability of nucleic acid structures. The additional amino group can participate in hydrogen bonding, which often leads to an increase in the Tm. For instance, triple-helix-forming oligonucleotides containing this compound have been observed to form stable helices at neutral pH, a condition under which unmodified triple helices are often unstable. biosyn.com This increased stability is reflected in a higher Tm value during UV thermal denaturation experiments.

Table 2: Illustrative UV Melting Temperature (Tm) Data

| Oligonucleotide Duplex | Modification | Tm (°C) | ΔTm (°C) |

| Duplex 1 | Unmodified (Adenine) | 55.2 | - |

| Duplex 1 | This compound | 59.8 | +4.6 |

| Duplex 2 | Unmodified (Adenine) | 61.5 | - |

| Duplex 2 | This compound | 65.1 | +3.6 |

Note: Data are illustrative and represent typical stabilization effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR studies have been crucial in understanding the specific structural consequences of this modification. For example, NMR spectroscopy was used to identify a novel reverse Hoogsteen base pairing mode between this compound and 2'-deoxythymidine in a low dielectric solvent. nih.gov This finding is significant as it demonstrates that the modification can induce alternative base pairing geometries, which could be exploited in the design of novel DNA duplexes and triplexes. nih.gov Furthermore, NMR, in conjunction with other techniques, has been used to investigate the stabilizing effects of 8-aminopurine derivatives on the structure of parallel-stranded DNA. researchgate.net

Circular Dichroism (CD) Spectroscopy for Helical Characterization

CD spectroscopy has been applied to study the impact of 8-aminopurine derivatives on the helical structure of DNA. researchgate.net These studies help determine whether the incorporation of this compound induces significant global changes in the DNA helix. For instance, in studies of the related compound 8-amino-2'-deoxyguanosine (B8737438), CD analysis indicated that the modification did not alter the global helical properties of a natural right-handed B-DNA structure. nih.gov The presence of the 8-amino group in this compound is particularly relevant for the formation of stable triple helices, and CD spectroscopy can confirm the formation and characterize the nature of these triplex structures. biosyn.com The technique is essential for confirming that the global helical structure is maintained or altered upon modification.

Molecular Interactions and Enzymatic Transformations of 8 Amino 2 Deoxyadenosine

Enzyme Substrate Specificity and Recognition

The metabolic fate and biological activity of nucleoside analogs are contingent upon their recognition and processing by cellular enzymes. For 8-Amino-2'-deoxyadenosine, its interaction with adenosine (B11128) deaminase, deoxynucleoside kinases, and DNA polymerases is critical to understanding its mechanism of action.

Enzymatic Deamination by Adenosine Deaminase

Adenosine deaminase (ADA) is a crucial enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) into inosine (B1671953) and 2'-deoxyinosine, respectively. nih.gov This process is vital for maintaining adenosine homeostasis and for the normal function of the immune system. wikipedia.org Studies on the substrate specificity of ADA from human lymphocyte-rich peripheral blood mononuclear cells have shown a clear preference for adenosine over other nucleosides. nih.gov

While ADA efficiently processes the parent compound 2'-deoxyadenosine, specific kinetic data on the deamination of this compound is not extensively detailed in the available literature. The presence of an amino group at the C8 position represents a significant structural alteration to the purine ring, which could influence its recognition and binding within the ADA active site. Typically, ADA shows the highest preference for adenosine, with 2'-deoxyadenosine being a less favored substrate. nih.gov

Table 1: Substrate Specificity of Adenosine Deaminase (ADA)

This table shows the relative deamination rates of different nucleosides by ADA isolated from human lymphocyte-rich peripheral blood mononuclear cells. Data is normalized to the rate of adenosine deamination.

| Substrate | Relative Activity (%) | Source |

|---|---|---|

| Adenosine | 100 | nih.gov |

| 2'-deoxyadenosine | 57 | nih.gov |

| Guanosine | 2.3 | nih.gov |

Substrate Recognition by Deoxynucleoside Kinases

For nucleoside analogs to exert biological effects, such as the inhibition of DNA synthesis, they must first be phosphorylated to their corresponding 5'-mono-, di-, and triphosphate forms. medchemexpress.comnih.gov This bioactivation is carried out by cellular deoxynucleoside kinases. The lymphotoxic effects of related deoxyadenosine (B7792050) analogs, for instance, are dependent on their phosphorylation. nih.gov

Deoxyribonucleoside kinases are the key enzymes in the salvage pathway, catalyzing the initial phosphorylation of deoxyribonucleosides to deoxyribonucleoside monophosphates. nih.gov While it is understood that purine nucleoside analogs generally require this phosphorylation to become active antimetabolites, specific studies detailing the substrate recognition and phosphorylation efficiency of this compound by specific deoxynucleoside kinases (e.g., deoxycytidine kinase or deoxyguanosine kinase) are not prominently featured in current research. However, its established role in processes like DNA synthesis inhibition implies that it is indeed recognized and phosphorylated by these cellular enzymes. medchemexpress.com

Interaction with DNA Polymerases (e.g., for DNA Replication Studies)

Once converted to its triphosphate form, this compound triphosphate (8-amino-dATP) can act as a substrate for DNA polymerases. wikipedia.orgmedchemexpress.com These enzymes are responsible for synthesizing DNA molecules from nucleoside triphosphates during replication and repair. nih.gov The incorporation of a modified nucleotide like 8-amino-dATP into a growing DNA strand can have significant consequences for the fidelity and processivity of DNA synthesis.

While direct studies on the incorporation kinetics of 8-amino-dATP by various DNA polymerases are limited, research on other 8-substituted purines provides valuable context. For example, DNA polymerases have been shown to interact with and incorporate nucleotides containing modifications at the 8-position, although often with reduced efficiency and fidelity compared to their canonical counterparts. researchgate.netnih.gov The presence of the 8-amino group alters the hydrogen bonding face of the base and can affect base pairing during replication, potentially leading to mutations.

Functional Impact of this compound Derivatives on Biochemical Pathways

The functional utility of this compound extends to its derivatives, which have been engineered to probe and modulate specific cellular signaling pathways.

Role of 8-Amino-2'-deoxy Cyclic ADP-Ribose (cADPR) in Calcium Release Modulation

Cyclic ADP-ribose (cADPR) is a crucial second messenger that mobilizes intracellular calcium (Ca²⁺) stores by activating ryanodine (B192298) receptors. mdpi.com A key derivative of this compound, known as 8-amino-cyclic ADP-ribose (8-amino-cADPR), has been identified as a specific and potent antagonist of the cADPR receptor. nih.gov

In studies on cholinergic synapses in Aplysia, presynaptic injection of cADPR was shown to increase the release of acetylcholine (B1216132) (ACh) by elevating intracellular Ca²⁺ concentration. nih.gov Conversely, the application of 8-amino-cADPR effectively blocked this effect. nih.gov It was demonstrated that 8-amino-cADPR prevented the facilitation of ACh release normally caused by the cADPR precursor NAD⁺. nih.gov Furthermore, the introduction of 8-amino-cADPR by itself caused a decrease in ACh release, indicating that it antagonizes an endogenous cADPR signaling pathway involved in neurotransmitter release modulation. nih.gov This makes 8-amino-cADPR an invaluable tool for studying cADPR-mediated Ca²⁺ signaling.

Protein-Nucleic Acid Interaction Studies Utilizing this compound Analogs

The unique properties of this compound make it a valuable component in the synthesis of modified oligonucleotides for studying the structure and function of nucleic acids, particularly in the context of protein interactions.

One of the most significant applications is in the formation of DNA triple helices. nih.gov DNA triple-helical structures, formed when a third strand of nucleotides binds into the major groove of a DNA duplex, are typically stable only under acidic pH conditions. nih.gov However, the incorporation of 8-aminoadenine into an oligonucleotide significantly enhances the stability of these structures. nih.gov Theoretical calculations have indicated a strong preferential stabilization of the triplex over the duplex when adenine (B156593) is replaced by 8-aminoadenine. nih.gov This allows for the formation of very stable triple helices even at neutral pH, a condition that is more amenable to biological and in vivo studies. nih.gov This stabilization is critical for the development of triplex-forming oligonucleotides (TFOs) as tools for gene targeting and for investigating proteins that recognize and bind to non-canonical DNA structures. nih.govmdpi.com

Table 2: Application of this compound in Nucleic Acid Studies

This table summarizes the key findings regarding the use of this compound in stabilizing DNA triple helices.

| Modification | Key Finding | Significance | Source |

|---|---|---|---|

| Incorporation of 8-aminoadenine into oligonucleotides | Strong preferential stabilization of the DNA triple helix compared to the duplex. | Allows for the formation of stable triple helices at neutral pH, expanding their utility in biological applications. | nih.gov |

Advanced Research Applications in Chemical Biology and Biotechnology

Development of Biomolecular Probes for Protein-Nucleic Acid Interaction Analysis

The strategic incorporation of 8-Amino-2'-deoxyadenosine into oligonucleotide probes offers a sophisticated method for investigating the intricate interactions between proteins and nucleic acids. The additional amino group at the 8-position can serve as a crucial interaction point or a steric probe to elucidate binding specificities.

Researchers have utilized oligonucleotides containing 8-amino-purines to study the structural and functional dynamics of DNA-protein complexes. The 8-amino group can form an extra hydrogen bond, which can either enhance or disrupt protein binding, thereby providing insights into the recognition mechanisms at the molecular level. biosyn.comgenelink.com For instance, the substitution of adenosine (B11128) with this compound in a known protein-binding sequence can help identify critical contact points within the binding interface.

Furthermore, the altered electronic and steric properties of this compound compared to its natural counterpart, 2'-deoxyadenosine (B1664071), can be exploited to probe the conformational flexibility of both the nucleic acid and the protein upon binding. This approach is instrumental in mapping the binding landscape and understanding the allosteric effects that govern these fundamental biological interactions.

Engineered Nucleic Acids for Gene Regulation and Site-Specific Modulation

The unique characteristics of this compound have been harnessed to engineer nucleic acids with enhanced or novel functionalities for gene regulation and targeted genetic modifications.

One of the most significant applications of this compound is in the stabilization of DNA triple helices (triplexes). nih.govnih.gov Triplex-forming oligonucleotides (TFOs) are designed to bind to specific sequences in the major groove of double-stranded DNA, thereby inhibiting gene expression. A major limitation of conventional TFOs is their requirement for acidic conditions to protonate cytosine bases for stable binding.

The incorporation of this compound into TFOs overcomes this limitation. biosyn.comgenelink.com The 8-amino group can form an additional Hoogsteen hydrogen bond with the Watson-Crick base pair, significantly increasing the stability of the triplex structure. biosyn.comgenelink.com Theoretical calculations have confirmed a strong preferential stabilization of the triplex over the duplex when adenine (B156593) is replaced by 8-aminoadenine. nih.govnih.gov This enhanced stability allows for the formation of stable triplexes at neutral pH, which is crucial for their potential therapeutic applications in vivo. genelink.comnih.govnih.gov

| Parameter | Standard Oligonucleotide | 8-Amino-dA Modified Oligonucleotide | Reference |

| pH for Stable Triplex | Acidic | Neutral | biosyn.comgenelink.comnih.govnih.gov |

| Binding Affinity | Lower | Higher | biosyn.comgenelink.com |

| Mechanism of Stabilization | Standard Hoogsteen bonds | Additional Hoogsteen hydrogen bond from 8-amino group | biosyn.comgenelink.com |

This table summarizes the advantages of incorporating this compound into triple-helix-forming oligonucleotides.

While the primary focus has been on gene silencing, the structural alterations induced by this compound can also be relevant in the context of site-specific mutagenesis. The presence of this modified base can influence the fidelity of DNA polymerases during replication. Although less directly studied for this compound itself, related 8-substituted purine (B94841) analogs have been shown to have mutagenic potential. For example, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodA) has been shown to induce targeted A to C transversions in mammalian cells. nih.gov This suggests that the local distortion of the DNA helix caused by a bulky group at the 8-position can be a tool to introduce specific mutations, a principle that could potentially be extended to this compound in controlled experimental settings.

Integration into Biosensing Platforms for Nucleic Acid Detection

The development of sensitive and specific biosensors for the detection of nucleic acid sequences is a cornerstone of modern diagnostics and molecular biology research. Modified nucleosides like this compound offer unique properties that can be integrated into novel biosensing platforms.

The enhanced binding affinity and stability conferred by this compound in triplex structures can be exploited to design highly specific capture probes. nih.gov In a biosensor setup, an oligonucleotide probe containing this compound could be immobilized on a sensor surface to capture a specific double-stranded DNA target with high efficiency and under physiological conditions. This could lead to the development of more robust and sensitive detection assays for various genetic markers. While direct applications are still emerging, the foundational properties of this compound make it a promising candidate for the next generation of DNA-based biosensors. nih.gov

Contributions to the Design of Modified Oligonucleotides for Structural Biology and Nanotechnology

The predictable and stable structural modifications induced by this compound have made it a valuable component in the design of oligonucleotides for structural biology and the construction of DNA-based nanostructures. genelink.comnih.govnih.govresearchgate.net

In structural biology, the incorporation of this compound can help to stabilize specific DNA conformations, facilitating their study by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The well-defined structural changes resulting from the 8-amino modification provide valuable constraints for molecular modeling and help to elucidate the three-dimensional structures of complex nucleic acid architectures.

Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-performance liquid chromatography is a fundamental technique for assessing the purity of 8-Amino-2'-deoxyadenosine and for monitoring the progress of chemical reactions in which it is involved. The separation of this compound from related compounds and impurities is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) modes.

In reversed-phase HPLC, a nonpolar stationary phase, commonly a C18-modified silica (B1680970), is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For nucleosides like this compound, which are relatively polar, the mobile phase often consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of all components.

Hydrophilic interaction liquid chromatography (HILIC) has emerged as a valuable alternative for the analysis of very polar compounds that show little retention on traditional reversed-phase columns. nih.gov In HILIC, a polar stationary phase is used with a mobile phase rich in a less polar organic solvent, typically acetonitrile, with a small percentage of aqueous buffer. nih.gov This technique relies on a partitioning mechanism where the analyte distributes between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. polylc.com

The selection of the column and mobile phase conditions is critical for achieving optimal separation. The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound, based on methods developed for similar nucleosides.

Table 1: Illustrative HPLC Parameters for Nucleoside Analysis

| Parameter | Reversed-Phase Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Zwitterionic or polar bonded silica (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate) | Acetonitrile with a small percentage of aqueous buffer and additive (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate) |

| Mobile Phase B | Acetonitrile or Methanol | Aqueous buffer with a small percentage of acetonitrile (e.g., 70:30 Water:Acetonitrile with 10 mM Ammonium Acetate) |

| Gradient | Linear gradient from a low to high percentage of Mobile Phase B | Gradient from a high to low percentage of Mobile Phase A |

| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.5 mL/min |

| Detection | UV Absorbance (e.g., 260 nm) | UV Absorbance or Mass Spectrometry |

Mass Spectrometry (MS) for Compound Identification and Quantification (e.g., HPLC-MS/MS)

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with HPLC, particularly in the form of tandem mass spectrometry (HPLC-MS/MS), it provides unparalleled selectivity and low detection limits.

Electrospray ionization (ESI) is the most common ionization technique for analyzing nucleosides as it is a soft ionization method that typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the ion source. For this compound (C₁₀H₁₄N₆O₃, molecular weight 266.26 g/mol ), the expected protonated molecule would have a mass-to-charge ratio (m/z) of 267.1.

Tandem mass spectrometry (MS/MS) is employed for quantification using a technique called multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). In this mode, the first mass spectrometer (Q1) is set to select the precursor ion (the protonated molecule of this compound). This selected ion is then fragmented in a collision cell (q2) by collision-induced dissociation (CID) with an inert gas. The second mass spectrometer (Q3) is then set to monitor for a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interference from other compounds in the sample matrix.

The primary fragmentation pathway for protonated nucleosides like 2'-deoxyadenosine (B1664071) and its analogs involves the cleavage of the N-glycosidic bond, resulting in the formation of the protonated purine (B94841) base. For this compound, this would correspond to the protonated 8-aminoadenine base. The mass of the 2'-deoxyribose sugar is 116.1 Da. Therefore, a common fragmentation would be the loss of this sugar moiety.

The following table outlines the theoretical mass spectrometric parameters for the analysis of this compound.

Table 2: Theoretical HPLC-MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 267.1 [M+H]⁺ |

| Collision Gas | Argon or Nitrogen |

| Collision Energy | To be optimized for maximal product ion intensity |

| Product Ion (Q3) | m/z 151.1 (corresponding to the protonated 8-aminoadenine base [C₅H₆N₆+H]⁺) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The development of a validated HPLC-MS/MS method is essential for the reliable quantification of this compound in complex biological matrices. nih.govfabad.org.tr This involves a thorough evaluation of parameters such as linearity, accuracy, precision, and matrix effects to ensure the data generated is robust and reproducible. nih.govfabad.org.tr

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Biological Functions and Interacting Molecular Entities

While 8-Amino-2'-deoxyadenosine is recognized as a purine (B94841) nucleoside analog with established antitumor properties, a vast landscape of its biological functions and molecular interactions awaits discovery. glenresearch.comnih.gov Current knowledge indicates that its anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis through both intrinsic and extrinsic cellular pathways. glenresearch.comnih.gov However, the specific molecular initiators and downstream effectors of these pathways, beyond general observations, are not fully elucidated. Future research will likely focus on identifying the precise protein and enzyme partners that interact with this compound and its phosphorylated metabolites within the cell.

A significant area of investigation will be the exploration of its potential roles in cellular processes beyond cancer. Given its structural similarity to deoxyadenosine (B7792050), it is plausible that this compound could influence a variety of DNA- and RNA-dependent processes. Research is anticipated to explore its impact on DNA repair mechanisms, gene expression regulation, and telomere maintenance. Understanding how the 8-amino group alters the recognition and processing of this nucleoside by cellular machinery will be a key focus.

Furthermore, the ability of this compound to stabilize DNA triple helices at neutral pH opens up avenues for its use as a tool to investigate the roles of these structures in vivo. nih.gov The identification of proteins that specifically recognize and bind to triplex DNA containing this modification could reveal novel regulatory networks within the cell. Advanced proteomic and genomic screening techniques will be instrumental in mapping the complete interactome of this compound, providing a comprehensive understanding of its cellular functions.

Innovation in Synthetic Strategies for Advanced this compound Architectures

The synthesis of this compound has been traditionally achieved through the conversion of 8-bromo-2'-deoxyadenosine (B120125) or 8-azido-2'-deoxyadenosine (B140859). tandfonline.com While effective, these methods are being supplemented by more innovative and versatile synthetic strategies aimed at creating a diverse range of this compound derivatives with tailored properties.

A promising area of innovation lies in the application of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce a variety of substituents at the 8-position of the purine ring. cambridge.org This allows for the creation of libraries of 8-substituted-2'-deoxyadenosine analogs with diverse functionalities, including fluorescent tags, reactive handles for bioconjugation, and moieties that can enhance cellular uptake or target specific cellular compartments. Microwave-assisted synthesis is also emerging as a valuable tool to accelerate these reactions and improve yields. cambridge.org

Future synthetic endeavors will likely focus on developing methodologies for the stereoselective synthesis of this compound and its derivatives, as the stereochemistry of the sugar moiety can significantly impact biological activity. Moreover, the development of orthogonal protecting group strategies will be crucial for the efficient solid-phase synthesis of oligonucleotides containing multiple, site-specifically placed this compound residues. This will enable the construction of complex DNA and RNA architectures with precisely controlled properties for applications in diagnostics, therapeutics, and nanotechnology. The exploration of enzymatic and chemo-enzymatic approaches could also offer more sustainable and efficient routes to novel this compound-based structures.

Development of Novel Spectroscopic and Imaging Techniques for Modified Nucleic Acids

The study of modified nucleic acids like this compound necessitates the development and application of advanced analytical techniques capable of their sensitive and specific detection and characterization within complex biological systems.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal in elucidating the structural and dynamic properties of oligonucleotides containing this compound. High-resolution NMR can provide detailed insights into the conformational changes induced by the 8-amino modification on the DNA duplex or triplex structure. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive detection and quantification of this compound in biological samples.

Fluorescence-based methods are expected to play an increasingly important role in the study of this modified nucleoside. The development of fluorescent analogs of this compound or the attachment of fluorophores to it will enable real-time imaging of its localization and dynamics within living cells. Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to study the interactions of this compound-containing nucleic acids with other biomolecules.

Advanced imaging techniques are also poised to contribute significantly to our understanding of this compound's in vivo behavior. While techniques like epigenetic MRI are being developed to image DNA modifications on a larger scale, the development of probes for super-resolution microscopy could allow for the visualization of individual this compound molecules within the cellular context. Furthermore, the application of techniques like Raman spectroscopy could provide vibrational fingerprints for the label-free detection and characterization of this modification in situ.

Expansion of Applications in Synthetic Biology and Nanobiotechnology

The unique properties of this compound make it a valuable building block for the construction of novel biomaterials and devices in the fields of synthetic biology and nanobiotechnology.

In synthetic biology , the ability of this compound to stabilize non-canonical DNA structures like triple helices can be exploited to create novel genetic circuits and regulatory elements. nih.gov Oligonucleotides containing this modification could be used to control gene expression with high specificity and affinity. Furthermore, the incorporation of this compound into synthetic genetic polymers could lead to the development of artificial life forms with expanded genetic alphabets and novel functionalities.

In the realm of nanobiotechnology , this compound-modified oligonucleotides are being explored for the self-assembly of complex DNA nanostructures. The enhanced stability imparted by the 8-amino group can improve the robustness and functionality of these structures. Such nanostructures have potential applications as drug delivery vehicles, biosensors, and components of molecular machines. For instance, aptamers, which are short single-stranded DNA or RNA molecules that can bind to specific targets, can be modified with this compound to enhance their binding affinity and stability, leading to the development of more sensitive and robust diagnostic tools.

常见问题

Q. What are the key steps in synthesizing 8-amino-2'-deoxyadenosine phosphoramidite for oligonucleotide synthesis?

The synthesis involves converting this compound into its phosphoramidite derivative, a critical intermediate for solid-phase oligonucleotide synthesis. This process typically includes protecting the amino group, followed by phosphorylation using a reactive phosphoramidite reagent under anhydrous conditions. The final product is purified via chromatography and validated using NMR and mass spectrometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must use nitrile gloves, lab coats, and chemical-resistant suits to prevent skin contact. Work should be conducted in a fume hood to ensure adequate ventilation. Contaminated gloves must be disposed of as hazardous waste, and spills should be managed using absorbent materials followed by decontamination with ethanol or isopropanol .

Q. How does this compound enhance oligonucleotide stability in structural studies?

The 8-amino modification increases hydrogen-bonding capacity and alters base-pairing specificity. This allows for stable triplex DNA formation at neutral pH, unlike unmodified adenosine, which typically requires acidic conditions. This property is leveraged in designing probes for gene silencing or triplex-affinity capture .

Advanced Research Questions

Q. How can researchers experimentally validate the reverse Hoogsteen base-pairing mode of this compound with 2'-deoxythymidine?

Nuclear magnetic resonance (NMR) in low-dielectric solvents (e.g., chloroform) is critical for observing non-canonical pairing modes. Coupling constants and NOE correlations reveal proton-proton distances, while circular dichroism (CD) spectroscopy confirms structural changes. Molecular dynamics simulations further validate the stability of this interaction under varying solvent conditions .

Q. What experimental parameters optimize triplex DNA stability using this compound-containing oligonucleotides?

Triplex stability depends on pH, ionic strength, and sequence context. For neutral pH applications, use 100 mM KCl to screen electrostatic repulsions between the third strand and duplex. Melting temperature (Tm) assays and electrophoretic mobility shift assays (EMSAs) are used to assess stability, with adjustments made to the proportion of 8-amino-dA residues to balance binding affinity and specificity .

Q. How do computational methods like density functional theory (DFT) complement spectroscopic data in characterizing this compound modifications?

DFT calculations model electronic transitions and vibrational frequencies, which are compared to experimental UV-Vis and infrared (IR) spectra to assign absorption bands. For example, DFT-predicted HOMO-LUMO gaps correlate with fluorescence quenching observed in 8-amino-dA-modified probes, aiding in the design of photostable oligonucleotides .

Q. How can contradictions in reported base-pairing behaviors of this compound be resolved?

Discrepancies often arise from solvent polarity or counterion effects. Systematic studies comparing aqueous vs. low-dielectric environments (e.g., chloroform) are necessary. Data should be normalized using internal standards (e.g., unmodified duplex controls), and molecular dynamics simulations can reconcile conflicting NMR and crystallographic results by modeling solvent interactions .

Q. What methodologies enable the use of this compound in parallel clamp PPRH (polypurine hairpin) systems for gene silencing?

PPRH design requires inserting 8-amino-dA at purine-rich regions to stabilize Hoogsteen interactions. Electroporation or lipid nanoparticles deliver these oligonucleotides into cells, and silencing efficiency is quantified via qRT-PCR or Western blotting. Control experiments with scrambled sequences confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。